3-methylisonicotinohydrazide

Medicinal Chemistry Tuberculosis Drug Discovery Structure-Activity Relationship (SAR)

Sourcing isoniazid analogs for resistant TB research is often hindered by limited structural diversity. 3-Methylisonicotinohydrazide (CAS 176178-87-3) directly addresses this gap as a 3-methyl-substituted scaffold, a modification not tolerated in the parent INH SAR, enabling novel chemical space exploration. - Demonstrates potent in vitro activity against multidrug-resistant M. tuberculosis strains. - Serves as a validated reference ligand for docking and pharmacophore models targeting mycolic acid biosynthesis. - Functions as a steric probe for affinity mapping of INH-targeting enzymes.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 176178-87-3
Cat. No. B065559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylisonicotinohydrazide
CAS176178-87-3
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C(=O)NN
InChIInChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
InChIKeyHHZDNZXTCHLEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisonicotinohydrazide – An Isoniazid Analog for Antitubercular Research


3-Methylisonicotinohydrazide (CAS 176178-87-3; IUPAC: 3-methylpyridine-4-carbohydrazide) is a hydrazide derivative of isonicotinic acid featuring a pyridine ring substituted with a methyl group at the 3-position and a carbohydrazide group at the 4-position [1]. This compound serves as a key structural analog of the frontline antitubercular drug isoniazid (INH), wherein the critical 3-methyl substitution distinguishes it from the parent scaffold [2]. Recent investigations have focused on its potential as an antimicrobial agent, particularly demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, through inhibition of mycolic acid biosynthesis [3].

Isoniazid analog scaffold with 3-methyl substitution for TB SAR studies
Supports antimicrobial screening against MDR M. tuberculosis strains
Enables exploration of a substitution position not tolerated in parent isoniazid

Why Isoniazid Cannot Substitute for 3-Methylisonicotinohydrazide


Generic substitution within the isonicotinohydrazide class fails because the 3-methyl substitution profoundly alters the electronic, steric, and pharmacokinetic properties of the pyridine ring, which are critical drivers of target binding and biological activity [1]. In isoniazid, substitution at the 3-position is generally not tolerated for antitubercular activity, while the 2-position permits some modifications . Computational studies confirm that the 3-methyl group significantly enhances binding affinity to certain enzyme active sites compared to the unsubstituted isonicotinohydrazide scaffold [2]. Consequently, researchers cannot simply use unsubstituted isoniazid or other positional isomers without losing this specific structural interaction profile.

3-Methyl substitution profile The 3-methyl group alters electronic/steric properties; unsubstituted isoniazid may not replicate binding.
Positional isomer mismatch 2-Methyl isomers engage different binding modes; direct interchange may shift SAR interpretation.
Binding affinity context Docking studies suggest enhanced affinity for 3-methyl analog; isoniazid may not offer the same interaction profile.

Quantitative Evidence Against Key Analogs


Pyridine Ring Substitution and Binding Affinity

The 3-methyl substitution in 3-methylisonicotinohydrazide introduces a steric and electronic perturbation at the 3-position of the pyridine ring, which is unsubstituted in isoniazid [1]. Isoniazid's SAR demonstrates that substitution at the 3-position is not tolerated, while the 2-position is permissive, as seen with 2-methyl-INH . This structural feature grants the 3-methyl analog a unique binding mode, computationally verified to enhance binding affinity to enzyme active sites relative to unsubstituted analogs [2].

Substitution & Binding
Class-level inference
3-methyl substitution enhances binding affinity (docking) vs. isoniazid (3-position not tolerated).
Supports SAR exploration at a novel substitution position.
Computational docking; position-specific SAR literature context.
Medicinal Chemistry Tuberculosis Drug Discovery Structure-Activity Relationship (SAR)

Melting Point and Thermal Stability

The experimentally determined melting point of 3-methylisonicotinohydrazide is 127-128 °C . This value is significantly lower than that of isoniazid, which melts at 171-173 °C [1]. The lower melting point may reflect differences in intermolecular hydrogen bonding and crystal lattice energy due to the steric influence of the methyl group, which can affect solubility and solid-state stability during formulation.

Melting Point
Cross-study comparable
127–128 °C vs. isoniazid 171–173 °C (~44 °C lower)
Lower melting point may indicate distinct solid-state properties.
Thermal processing and formulation context.
Process Chemistry Physicochemical Characterization Formulation Development

Activity Against MDR M. tuberculosis Strains

A 2024 study published in Antimicrobial Agents and Chemotherapy demonstrated that 3-methylisonicotinohydrazide exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains [1]. The mechanism of action involves inhibition of mycolic acid biosynthesis, akin to isoniazid, but with reported improvements in pharmacokinetic (PK) properties [1]. While precise MIC values are not yet publicly available for direct comparison, this activity profile against MDR strains positions the compound as a promising candidate in TB drug development pipelines.

MDR-TB Activity
Supporting evidence
Active against M. tuberculosis, including MDR strains (MIC not disclosed).
Supports antimicrobial screening context.
In vitro; 2024 study in Antimicrobial Agents and Chemotherapy.
Antimicrobial Resistance Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Enhanced Binding via Methyl Substitution

Molecular docking simulations published in the Journal of Chemical Information and Modeling (2023) demonstrated that the 3-methyl substitution significantly enhances binding affinity to specific enzyme active sites compared to unsubstituted isonicotinohydrazide analogs [1]. This computational evidence was corroborated by X-ray crystallographic studies of protein-ligand complexes, providing a structural rationale for the compound's improved interaction profile [1].

Binding Enhancement
Class-level inference
Enhanced binding affinity vs. unsubstituted analogs (docking and X-ray).
Supports structure-based design workflows.
Computational and crystallographic validation.
Computational Chemistry Molecular Docking Drug Target Interaction

Purity and Analytical Characterization

Commercially, 3-methylisonicotinohydrazide is supplied with a standard purity of 97%, supported by batch-specific quality certifications including NMR, HPLC, and GC analyses . This purity level is consistent with typical research-grade isoniazid (≥99%), but the methyl analog is analytically characterized for identity confirmation by NMR and HPLC, which is critical for ensuring that the positional isomer (3-methyl vs. potential 2-methyl or 4-methyl byproducts) is correctly identified and supplied .

Purity & Characterization
Supporting evidence
97% purity (HPLC/NMR/GC) Research-grade isoniazid ≥99%
Ensures correct 3-methyl isomer identity for SAR reproducibility.
Supplier analytical data; multi-method confirmation.
Analytical Chemistry Quality Control Chemical Procurement

Application Scenarios in Drug Discovery


Medicinal Chemistry for Drug-Resistant Tuberculosis

The demonstrated in vitro activity of 3-methylisonicotinohydrazide against multidrug-resistant M. tuberculosis strains makes it a high-priority scaffold for medicinal chemistry teams developing next-generation anti-TB agents. Its mechanism of mycolic acid biosynthesis inhibition, similar to isoniazid, combined with enhanced PK properties, positions it as a lead candidate for structure-based optimization programs focused on overcoming INH resistance.

SAR Exploration of Isonicotinohydrazide Derivatives

The unique tolerance of the 3-methyl substitution on the pyridine ring, which is not permissible in the parent isoniazid SAR , enables medicinal chemists to explore novel chemical space. This compound serves as a crucial building block for synthesizing a series of 3-substituted analogs to investigate how steric and electronic perturbations at this position influence antimycobacterial activity, as confirmed by docking studies [1].

Structure-Based Drug Design and Docking

Molecular docking simulations have shown that the 3-methyl group enhances binding affinity to specific enzyme active sites relative to unsubstituted analogs . This computational validation makes the compound a valuable reference ligand for virtual screening campaigns and pharmacophore model building, particularly for projects targeting enzymes involved in mycolic acid biosynthesis or other TB-relevant pathways.

Chemical Biology and Target Engagement

The enhanced binding interactions validated by X-ray crystallography of protein-ligand complexes support the use of 3-methylisonicotinohydrazide as a tool compound in chemical biology studies. Researchers can employ this analog to probe the binding pocket requirements of isoniazid-targeting enzymes, with the 3-methyl group providing a useful steric probe for affinity mapping experiments.

Application
Selection Property
Validation Focus
Anti-TB medicinal chemistry
Scaffold with reported MDR-TB activity
Mycolic acid biosynthesis inhibition assays
Isonicotinohydrazide SAR
3-Methyl substitution at a position not tolerated in isoniazid
Docking-validated binding mode exploration
Structure-based drug design
Computationally and crystallographically supported binding enhancement
Virtual screening and pharmacophore modeling
Chemical biology target engagement
3-Methyl group as steric probe; crystallography-supported interactions
Binding pocket mapping and affinity experiments
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